molecular formula C12H21N3O4 B6428309 N-(2,3-dimethoxy-2-methylpropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 2034539-98-3

N-(2,3-dimethoxy-2-methylpropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B6428309
CAS No.: 2034539-98-3
M. Wt: 271.31 g/mol
InChI Key: NUNYERWTSQGHRI-UHFFFAOYSA-N
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Description

N-(2,3-dimethoxy-2-methylpropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, which is known for its stability and versatility in chemical reactions.

Properties

IUPAC Name

N-(2,3-dimethoxy-2-methylpropyl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O4/c1-12(19-5,8-17-3)7-13-10(16)9-6-15(2)14-11(9)18-4/h6H,7-8H2,1-5H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNYERWTSQGHRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CN(N=C1OC)C)(COC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethoxy-2-methylpropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring followed by the introduction of the carboxamide group. Common reagents used in these reactions include methoxy compounds and methylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is also common in industrial settings to achieve the desired compound purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethoxy-2-methylpropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2,3-dimethoxy-2-methylpropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethoxy-2-methylpropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethoxy-2-methylpropyl)-2,2-dimethylpropanamide
  • N-(2,3-dimethoxy-2-methylpropyl)-2-(4-isopropylphenoxy)acetamide
  • N-(2,3-dimethoxy-2-methylpropyl)pyridine-3-sulfonamide

Uniqueness

N-(2,3-dimethoxy-2-methylpropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its pyrazole ring structure provides stability, while the methoxy and carboxamide groups offer versatility in chemical reactions and potential biological activity.

Biological Activity

N-(2,3-dimethoxy-2-methylpropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article reviews the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

N 2 3 dimethoxy 2 methylpropyl 3 methoxy 1 methyl 1H pyrazole 4 carboxamide\text{N 2 3 dimethoxy 2 methylpropyl 3 methoxy 1 methyl 1H pyrazole 4 carboxamide}

This structure includes a pyrazole ring, which is crucial for its biological activity. The presence of methoxy groups and a carboxamide moiety enhances its solubility and potential interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory effects. In studies evaluating the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, compounds similar to this compound showed promising results. For instance, a series of pyrazole derivatives demonstrated up to 85% inhibition of TNF-α at concentrations around 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

Pyrazole derivatives have also been tested for their antimicrobial properties. In vitro studies revealed that compounds with similar structures exhibited significant antibacterial activity against various strains including E. coli and Staphylococcus aureus. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

3. Anticancer Potential

The anticancer properties of pyrazole derivatives are noteworthy. Studies have shown that certain pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth in animal models. For example, compounds tested against melanoma cells demonstrated a reduction in cell viability by over 70% after 48 hours of treatment .

Case Study 1: Anti-inflammatory Efficacy

In a controlled study assessing the anti-inflammatory effects of various pyrazole derivatives, this compound was evaluated alongside other compounds. The results indicated that this compound significantly reduced edema in carrageenan-induced paw edema models in rats, showcasing its potential as a therapeutic agent for inflammatory conditions .

Case Study 2: Antimicrobial Testing

A series of pyrazole derivatives including this compound were tested against pathogenic bacteria. The compound exhibited effective inhibition against Bacillus subtilis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Research Findings Summary

Biological ActivityObserved EffectsReference
Anti-inflammatoryUp to 85% inhibition of TNF-α
AntimicrobialEffective against E. coli, S. aureus
Anticancer>70% reduction in melanoma cell viability

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